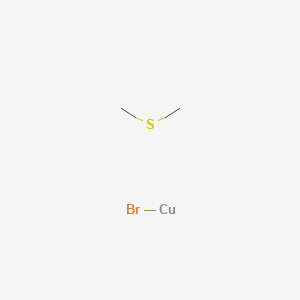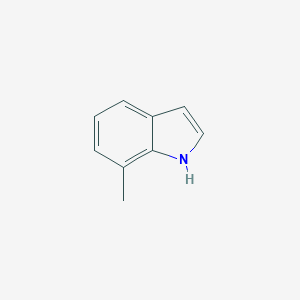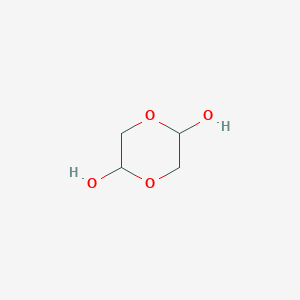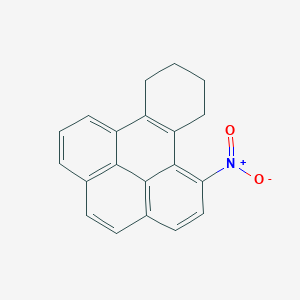
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, commonly referred to as 1-Nitropyrene (1-NP), is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter. It is a highly toxic and carcinogenic compound that has been extensively studied due to its harmful effects on human health and the environment.
Mécanisme D'action
The carcinogenicity of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene is primarily attributed to its ability to form DNA adducts, which can lead to mutations and chromosomal aberrations. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can also induce oxidative stress and inflammation, which can contribute to its carcinogenic and toxic effects. Additionally, 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been shown to interfere with various cellular processes, including DNA repair, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects
Exposure to 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been associated with various biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune dysfunction. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has also been shown to affect various organs and systems, including the lungs, liver, kidneys, and reproductive system. Additionally, 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been linked to various diseases, including cancer, respiratory diseases, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene is a useful compound for studying the mechanisms of PAH-induced carcinogenesis and evaluating the genotoxicity and mutagenicity of PAHs. However, its complex synthesis method and hazardous properties make it difficult to handle and use in lab experiments. Additionally, the high cost of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene and the limited availability of pure samples can be a limitation for some studies.
Orientations Futures
There are several future directions for research on 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, including the development of new methods for its synthesis and purification, the investigation of its effects on epigenetic modifications, and the evaluation of its potential as a biomarker for PAH exposure. Additionally, further studies are needed to elucidate the mechanisms of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene-induced carcinogenesis and to identify potential preventive and therapeutic strategies for PAH-related diseases.
Méthodes De Synthèse
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can be synthesized through various methods, including the reaction of benzo(e)pyrene with nitric acid or the reaction of 1-nitroso-9,10,11,12-tetrahydrobenzo(e)pyrene with acetic anhydride. The most common method involves the nitration of benzo(e)pyrene, which is a complex and hazardous process that requires the use of concentrated nitric acid and sulfuric acid.
Applications De Recherche Scientifique
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been extensively studied due to its toxic and carcinogenic properties. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis and to evaluate the genotoxicity and mutagenicity of PAHs. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has also been used to study the effects of PAH exposure on various biological systems, including cell cultures, animal models, and human populations.
Propriétés
Numéro CAS |
120812-46-6 |
|---|---|
Nom du produit |
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene |
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
8-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H15NO2/c22-21(23)17-11-10-13-9-8-12-4-3-7-15-14-5-1-2-6-16(14)20(17)19(13)18(12)15/h3-4,7-11H,1-2,5-6H2 |
Clé InChI |
KVTWJUNKDRKCGV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-] |
SMILES canonique |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-] |
Autres numéros CAS |
120812-46-6 |
Synonymes |
1-NITRO-9,10,11,12-TETRAHYDRO-BENZO(E)PYRENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



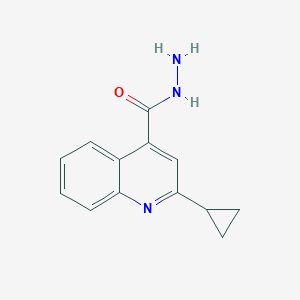

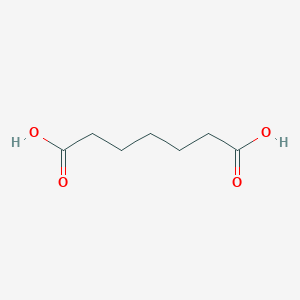
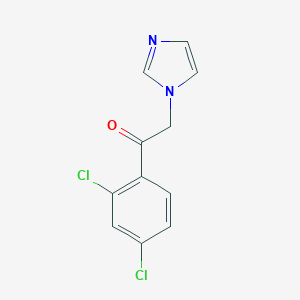
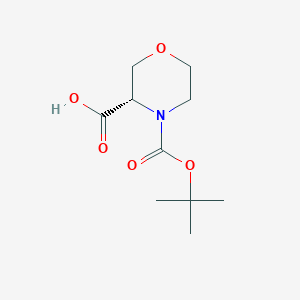

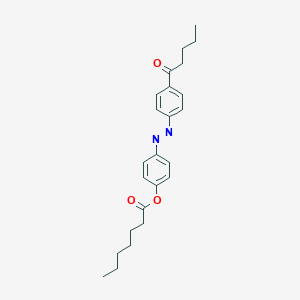

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
